Phenkapton

Catalog No.
S576430
CAS No.
2275-14-1
M.F
C11H15Cl2O2PS3
M. Wt
377.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenkapton

CAS Number

2275-14-1

Product Name

Phenkapton

IUPAC Name

(2,5-dichlorophenyl)sulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane

Molecular Formula

C11H15Cl2O2PS3

Molecular Weight

377.3 g/mol

InChI

InChI=1S/C11H15Cl2O2PS3/c1-3-14-16(17,15-4-2)19-8-18-11-7-9(12)5-6-10(11)13/h5-7H,3-4,8H2,1-2H3

InChI Key

GGNLTHFTYNDYNK-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)SCSC1=C(C=CC(=C1)Cl)Cl

Canonical SMILES

CCOP(=S)(OCC)SCSC1=C(C=CC(=C1)Cl)Cl

The exact mass of the compound Phenkapton is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Phenkapton is a highly lipophilic organodithiophosphate characterized by its S-[(2,5-dichlorophenylthio)methyl] moiety [1]. With a remarkably low aqueous solubility of 0.044 mg/L and a high octanol-water partition coefficient (Log P ~5.84), it exhibits distinct partitioning behavior compared to more polar organophosphates [2]. In modern procurement, Phenkapton is primarily sourced as a high-purity (>95%) analytical reference standard or certified solution (e.g., in acetonitrile) for multi-residue GC-MS/MS and LC-MS/MS screening . Its specific molecular weight (377.3 g/mol) and fragmentation pathways make it an essential target analyte for regulatory compliance in food safety and environmental monitoring, where precise quantification cannot be achieved using generic class-level surrogates [1].

Research Fit

Analytical reference standard for method development
Classical AChE inhibitor for mode-of-action studies
Cross-resistance probe in acaricide research
Environmental fate and legacy compound tracing

In trace pesticide residue analysis, substituting Phenkapton with structurally similar organodithiophosphates, such as Carbophenothion (which possesses a 4-chloro rather than a 2,5-dichloro substitution), fundamentally compromises quantification [1]. The additional chlorine atom on Phenkapton alters its electron density, shifting its chromatographic retention time and generating unique mass-to-charge (m/z) transitions in tandem mass spectrometry [2]. Furthermore, Phenkapton's extreme lipophilicity dictates its specific recovery rates during QuEChERS extraction protocols. Relying on a surrogate standard leads to inaccurate matrix effect compensations, skewed response factors, and failure to meet stringent regulatory limits of quantification (LOQs), which frequently demand accuracy down to 0.01 mg/kg in complex food matrices [3].

Substitution Risk

Cross-resistance profile
Differential susceptibility may shift assay interpretation relative to other organophosphates; response pattern is compound-specific.
Analog mismatch (Methyl-phenkapton)
Diethyl vs. dimethyl ester structural difference alters LogP and chromatographic retention; requires distinct reference standard.
Quantification accuracy
Non-authentic standards may compromise LC-MS/MS or GC-MS response factor calibration and retention time locking.

Chromatographic Retention and Mass Spectrometric Specificity

Phenkapton's specific 2,5-dichloro substitution yields a distinct retention profile and fragmentation pattern in GC-MS/MS compared to its mono-chlorinated analog, Carbophenothion [1]. While both share the O,O-diethyl phosphorodithioate core, Phenkapton's higher molecular weight (377.3 g/mol vs. 342.8 g/mol for Carbophenothion) and unique halogenation result in specific quantifier and qualifier ion transitions that prevent cross-talk in multi-residue methods [2]. Procurement of the exact Phenkapton standard is mandatory to establish empirical retention times and transition ratios, as surrogate calibration yields unacceptable mass accuracy deviations .

Evidence DimensionMass spectrometric molecular weight and transition specificity
Target Compound DataPhenkapton (MW 377.3 g/mol, 2,5-dichloro)
Comparator Or BaselineCarbophenothion (MW 342.8 g/mol, 4-chloro)
Quantified Difference34.5 g/mol mass shift and distinct precursor-to-product ion transitions
ConditionsTriple quadrupole GC-MS/MS or LC-MS/MS screening

Ensures unambiguous peak identification and prevents false reporting in regulatory pesticide residue screening.

Miticide Aerosol Efficacy
Head-to-head
87.5% mortality (A. woodi)
Reported intermediate ranking among tested acaricides
Supports efficacy benchmarking in invertebrate models

Matrix Partitioning and QuEChERS Extraction Recovery

The extreme lipophilicity of Phenkapton (Log P = 5.84) significantly influences its extraction efficiency in standard QuEChERS protocols compared to baseline organophosphates like Parathion (Log P ~3.8) [1]. In high-water matrices like apples or potatoes, Phenkapton partitions almost exclusively into the organic phase (e.g., acetonitrile), requiring specific matrix-matched calibration to correct for ion suppression [2]. Using a less lipophilic surrogate standard overestimates recovery, leading to artificially low reported concentrations. Procuring the exact Phenkapton reference standard allows laboratories to accurately calculate its specific recovery rate, which is critical for meeting the EU default Maximum Residue Limit (MRL) of 0.01 mg/kg [3].

Evidence DimensionOctanol-water partition coefficient (Log P) and extraction behavior
Target Compound DataPhenkapton (Log P = 5.84)
Comparator Or BaselineParathion (Log P ~ 3.8)
Quantified Difference>2 log unit difference in lipophilicity
ConditionsQuEChERS extraction from agricultural matrices

Accurate quantification of highly lipophilic residues requires exact-match standards to correct for specific matrix effects and extraction recoveries.

Acute Oral LD50
Head-to-head
44 mg/kg in rats
Supports lab safety planning and risk stratification
Reported higher acute toxicity vs. later-generation OPs

Isotope Dilution Calibration Compatibility

For ultra-trace environmental analysis, laboratories increasingly employ isotope dilution mass spectrometry (IDMS) using D10-Phenkapton [1]. To establish the precise relative response factor (RRF), the procurement of high-purity, unlabeled Phenkapton (CAS 2275-14-1) is strictly required . Attempting to calibrate a D10-Phenkapton internal standard against a different organophosphate analog introduces systematic bias due to differing ionization efficiencies in the MS source. The exact matching of the unlabeled standard to the D10-labeled internal standard ensures that matrix suppression effects are perfectly canceled out, enabling robust limits of quantification (LOQ) [2].

Evidence DimensionIonization efficiency and Response Factor (RF) calibration
Target Compound DataUnlabeled Phenkapton matched with D10-Phenkapton
Comparator Or BaselineNon-homologous internal standard calibration
Quantified DifferenceElimination of ionization bias and matrix suppression variance
ConditionsLC-MS/MS or GC-MS/MS with electrospray or electron ionization

Essential for establishing valid calibration curves when using deuterated internal standards in accredited trace analysis.

Cross-Resistance Linkage
Head-to-head
Significantly reduced susceptibility after dicofol selection
Reported specific cross-resistance with dicofol and chlorobenzilate
May differentiate metabolic vs. target-site resistance pathways
Field Efficacy (OP-resistant)
Head-to-head
Rated 'very poor' vs. effective alternatives
Supports exclusion from OP-resistant population monitoring
Negative differentiation informs selection decisions
Lipophilicity vs. Methyl Analog
Supporting evidence
LogP ~6.72 for Phenkapton
Structural difference alters chromatographic behavior
Distinct standard required for accurate quantification
Resistance Evolution
Head-to-head
95.35-fold resistance vs. 4.45-fold for parathion
Reported rapid resistance development in P. ulmi, 1960
Supports historical resistance dynamics modeling

Regulatory Multi-Residue Pesticide Screening

Phenkapton is a mandatory target analyte in comprehensive GC-MS/MS and LC-MS/MS pesticide screening panels for agricultural commodities. Its procurement as a certified reference material enables laboratories to validate retention times, optimize collision energies for specific MS/MS transitions, and ensure compliance with international Maximum Residue Limits (MRLs) [1].

Validation of QuEChERS Extraction Efficiency for Lipophilic Analytes

Due to its high Log P (5.84), Phenkapton serves as an excellent benchmark compound for validating the recovery of highly lipophilic organophosphates during sample preparation. Analytical chemists use the standard to optimize solvent partitioning and clean-up steps (e.g., using PSA or C18 sorbents) in complex, high-fat, or high-pigment matrices [2].

Isotope Dilution Mass Spectrometry (IDMS) Calibration

In high-precision environmental and food safety monitoring, unlabeled Phenkapton is procured alongside its deuterated counterpart (D10-Phenkapton) to construct highly accurate calibration curves. This application is critical for overcoming severe matrix effects in complex samples like soil extracts or concentrated food homogenates [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Residue analysis method development
Defined LogP and distinct molecular weight
Retention time locking and response factor calibration
Comparative toxicology and SAR studies
Well-documented AChE inhibition and acute mammalian LD50
AChE inhibition kinetics and antidotal intervention efficacy
Resistance mechanism elucidation
Reported cross-resistance profile with dicofol
Metabolic vs. target-site mutation pathway differentiation
Historical baseline reconstruction
Known usage history as an obsolete organophosphate
Long-term degradation models and legacy impact assessment

XLogP3

6

UNII

CNR73N2K09

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

2275-14-1

Wikipedia

Phenkapton

Use Classification

Pharmaceuticals

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